rac-1,2-Distearoyl-3-chloropropanediol-13C3
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Overview
Description
rac-1,2-Distearoyl-3-chloropropanediol-13C3 is a synthetic lipid molecule that incorporates carbon-13 isotopes. This compound is a derivative of stearic acid, a saturated fatty acid, and is used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-1,2-Distearoyl-3-chloropropanediol-13C3 typically involves the esterification of stearic acid with 3-chloropropane-1,2-diol. The reaction is carried out under controlled conditions to ensure the incorporation of carbon-13 isotopes at specific positions within the molecule. Common reagents used in this synthesis include stearic acid, 3-chloropropane-1,2-diol, and a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
rac-1,2-Distearoyl-3-chloropropanediol-13C3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the chloropropane moiety to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Stearic acid derivatives.
Reduction: Hydroxylated stearic acid derivatives.
Substitution: Various substituted stearic acid derivatives depending on the nucleophile used.
Scientific Research Applications
rac-1,2-Distearoyl-3-chloropropanediol-13C3 is utilized in several scientific research fields:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and metabolic pathways.
Biology: Employed in lipidomics and metabolomics studies to trace lipid metabolism.
Medicine: Investigated for its potential in drug delivery systems, particularly for hydrophobic drugs.
Industry: Used in the development of novel materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of rac-1,2-Distearoyl-3-chloropropanediol-13C3 involves its incorporation into lipid bilayers and interaction with cellular membranes. The carbon-13 isotopes allow for detailed tracking and analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy. The compound’s molecular targets include lipid transport proteins and enzymes involved in lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
rac-1,2-Distearoyl-3-chloropropanediol-d5: A deuterium-labeled analog used for similar research purposes.
rac-1,2-Dioleoyl-3-chloropropanediol: Contains oleic acid instead of stearic acid, used in studies of unsaturated lipids.
rac-1,2-Bis-palmitoyl-3-chloropropanediol: Contains palmitic acid, used in studies of shorter-chain saturated lipids.
Uniqueness
rac-1,2-Distearoyl-3-chloropropanediol-13C3 is unique due to its incorporation of carbon-13 isotopes, which makes it particularly valuable for detailed metabolic studies and NMR spectroscopy. This isotopic labeling provides enhanced sensitivity and specificity in analytical applications compared to non-labeled or deuterium-labeled analogs.
Properties
Molecular Formula |
C39H75ClO4 |
---|---|
Molecular Weight |
646.4 g/mol |
IUPAC Name |
(3-chloro-2-octadecanoyloxy(1,2,3-13C3)propyl) octadecanoate |
InChI |
InChI=1S/C39H75ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3/i35+1,36+1,37+1 |
InChI Key |
YLTQZUQMHKFAHD-KYIAIXROSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[13CH2][13CH]([13CH2]Cl)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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